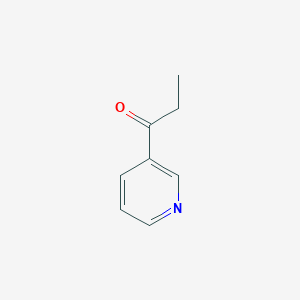

3-Propionylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNKJMUNLKAGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166184 | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1570-48-5 | |

| Record name | 3-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Pyridyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-pyridyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Propionylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propionylpyridine, also known as 1-(pyridin-3-yl)propan-1-one, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two prominent and effective methods are detailed below.

Method 1: Grignard Reaction with 3-Cyanopyridine

A common and effective method for the synthesis of this compound involves the Grignard reaction, utilizing 3-cyanopyridine and ethylmagnesium bromide as key reagents. This reaction provides a direct route to the desired ketone.

Reaction Scheme:

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

-

Reaction with 3-Cyanopyridine: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of 3-cyanopyridine in anhydrous diethyl ether is then added dropwise, maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the intermediate imine-magnesium complex.

-

Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute hydrochloric acid or aqueous ammonium chloride) while cooling. This step hydrolyzes the intermediate to yield this compound.

-

Extraction and Purification: The aqueous layer is separated and extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.

Method 2: Claisen Condensation of Ethyl Nicotinate

Another viable synthetic approach is the Claisen condensation of ethyl nicotinate with ethyl propionate, followed by hydrolysis and decarboxylation to yield the target ketone.

Reaction Scheme:

Caption: Claisen condensation pathway for this compound synthesis.

Experimental Protocol:

-

Condensation: To a solution of a strong base, such as sodium ethoxide in ethanol, a mixture of ethyl nicotinate and ethyl propionate is added. The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction, forming the corresponding β-keto ester.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with a strong acid (e.g., sulfuric acid or hydrochloric acid) and heated to induce hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

-

Workup and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation or column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the key analytical data.

Physical Properties

The macroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO | [1] |

| Molecular Weight | 135.16 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 77 °C at 0.1 mmHg | |

| Flash Point | 103 °C |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the this compound molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~9.2 | d | 1H | H-2 (Pyridine) |

| ~8.8 | dd | 1H | H-6 (Pyridine) |

| ~8.3 | dt | 1H | H-4 (Pyridine) |

| ~7.5 | dd | 1H | H-5 (Pyridine) |

| ~3.0 | q | 2H | -CH₂- (Propionyl) |

| ~1.2 | t | 3H | -CH₃ (Propionyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~200 | C=O (Ketone) |

| ~154 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~136 | C-4 (Pyridine) |

| ~132 | C-3 (Pyridine) |

| ~124 | C-5 (Pyridine) |

| ~32 | -CH₂- (Propionyl) |

| ~8 | -CH₃ (Propionyl) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1580, ~1470, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 135

-

Major Fragments: The fragmentation pattern would likely involve the loss of the ethyl group (m/z = 106) and subsequent fragmentation of the pyridine ring. The acylium ion [M-C₂H₅]⁺ is a common and stable fragment.[3]

Caption: Proposed mass fragmentation pathway of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the pyridine scaffold is a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including antibacterial and antiproliferative agents.[4][5] The presence of the propionyl group offers a site for further chemical modification, making this compound a valuable building block for the synthesis of novel compounds with potential biological activity. Future research may elucidate its specific roles in biological systems.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocols, including the Grignard reaction and Claisen condensation, offer reliable methods for its preparation. The comprehensive characterization data, encompassing physical properties and spectroscopic analyses, serve as a crucial reference for its identification and quality control. While direct evidence of its biological activity is currently limited, its structural features suggest its potential as a valuable intermediate in the development of new therapeutic agents. This guide is intended to support researchers in their efforts to explore the chemistry and potential applications of this important pyridine derivative.

References

- 1. 1-(3-Pyridyl)propan-1-one | C8H9NO | CID 74074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 3-Substituted Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, derivatives substituted at the 3-position are gaining significant attention for their diverse and potent biological activities. This technical guide delves into the core biological activities of 3-substituted pyridine derivatives, with a particular focus on their anticancer and enzyme inhibitory properties. By synthesizing current research, this document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Anticancer Activity of 3-Substituted Pyridine Derivatives

A growing body of evidence highlights the potential of 3-substituted pyridine derivatives as promising anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often through the inhibition of key enzymes involved in cell proliferation and survival.

Quantitative Data Summary

The antiproliferative activity of several 3-substituted pyridine derivatives has been quantified, primarily through IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%. The data below summarizes the activity of various derivatives against different cancer cell lines.

| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |

| 3-Alkylpyridine Analogs | Compound with a ten-carbon alkyl chain | RKO-AS-45-1 | - | [1] |

| 3-Alkylpyridine Analogs | Compound with a ten-carbon alkyl chain | HeLa | - | [1] |

| Pyridin-3-yl Pyrimidines | Compound A2 | K562 (Leukemia) | - | [2] |

| Pyridin-3-yl Pyrimidines | Compound A8 | K562 (Leukemia) | - | [2] |

| Pyridin-3-yl Pyrimidines | Compound A9 | K562 (Leukemia) | - | [2] |

| Pyrrolo[2,3-b]pyridine Derivatives | Compound 41 | SH-SY5Y (Neuroblastoma) | >70% survival at 100 µM | [3] |

| Pyrrolo[2,3-b]pyridine-based Derivatives | Compound 3p | Ramos (B-cell lymphoma) | 0.014 | [4] |

Note: Specific IC50 values for some compounds were not explicitly stated in the source abstracts but were described as having potent activity.

Enzyme and Coenzyme Inhibition

A significant mechanism through which 3-substituted pyridine derivatives exert their biological effects is the inhibition of enzymes, particularly kinases and coenzymes. This inhibitory action can disrupt critical cellular processes, leading to therapeutic outcomes.

Kinase Inhibition

Many 3-substituted pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. For instance, certain pyridin-3-yl pyrimidines have shown strong inhibitory activity against the Bcr-Abl fusion protein, a key driver in some types of leukemia.[2] Similarly, pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK) and glycogen synthase kinase-3β (GSK-3β).[3][4]

Coenzyme Inhibition

Structurally similar compounds, such as 3-acetyl substituted pyridines, have been investigated as potential coenzyme inhibitors.[5] This suggests that 3-propionylpyridine derivatives could also interfere with coenzyme-dependent metabolic pathways, opening another avenue for their therapeutic application.

Experimental Protocols

The evaluation of the biological activity of 3-substituted pyridine derivatives involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Synthesis of 3-Alkylpyridine Analogs

A general multi-step synthesis for 3-alkylpyridine analogs has been described, with the key final step being a Williamson etherification under phase-transfer conditions.[1]

-

Step 1: Mesylation of Monotetrahydropyranyl Acetals: A solution of the starting acetal in dichloromethane is cooled to 0°C. Triethylamine and methanesulfonyl chloride are added, and the reaction is stirred for 10 hours. The mixture is then poured into crushed ice and extracted with methylene chloride.

-

Step 2: Williamson Etherification: A mixture of 3-(pyrid-3-yl)propan-1-ol, the mesylated compound, and tetrabutylammonium bromide is prepared in diethyl ether with aqueous sodium hydroxide (50% w/v). The mixture is stirred vigorously at room temperature for 72 hours and then extracted with diethyl ether. The combined organic phases are dried, filtered, and evaporated to yield the final product.

In Vitro Anticancer Activity Assessment

Cell Lines and Culture: Human cancer cell lines such as RKO-AS-45-1 (colon carcinoma) and HeLa (cervical cancer) are commonly used.[1] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Enzyme Inhibition Assays

Bcr-Abl Kinase Inhibition Assay: [2] The inhibitory activity against Bcr-Abl kinase is typically assessed using in vitro kinase assays. These assays often involve incubating the purified enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, often using methods like ELISA or radiometric assays, to determine the inhibitory potency of the compound.

GSK-3β Inhibition Assay: [3] The inhibitory activity against GSK-3β can be measured using various commercial kits. A common method involves a competition assay where the test compound competes with a known fluorescent ligand for binding to the enzyme. The change in fluorescence polarization is then measured to determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

The biological activities of 3-substituted pyridine derivatives are intrinsically linked to their ability to modulate specific signaling pathways.

Kinase Inhibition Pathway

Many anticancer drugs target protein kinases to disrupt the signaling cascades that drive cancer cell proliferation and survival. The diagram below illustrates a generalized workflow for the discovery and validation of kinase inhibitors, a common mechanism for 3-substituted pyridine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential coenzyme inhibitors. IV. 3-acetyl substituted pyridine and dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 3-Propionylpyridine in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propionylpyridine is a pyridine derivative of significant interest in neurobiological research. While direct studies on this compound are limited, its close structural analog, 3-acetylpyridine (3-AP), has been extensively studied as a neurotoxin. This guide synthesizes the current understanding of the mechanism of action of 3-acylpyridines, with a primary focus on the well-documented effects of 3-AP, to provide a comprehensive overview of the likely biological impact of this compound. The core mechanism is believed to be the antagonism of nicotinamide, leading to a cascade of cellular events culminating in selective neuronal cell death.

Core Mechanism of Action: Nicotinamide Antagonism and NAD+ Depletion

The primary mechanism of action for 3-acylpyridines, including presumably this compound, is their function as metabolic antagonists to nicotinamide (a form of vitamin B3).[1][2] This antagonism disrupts the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular metabolic and signaling pathways.[3][4][5]

The proposed sequence of events is as follows:

-

Uptake and Conversion: 3-Acylpyridines are taken up by cells and are believed to be enzymatically converted to fraudulent analogs of NAD+.

-

Inhibition of NAD+-Dependent Enzymes: These fraudulent analogs, or the depletion of authentic NAD+, inhibit the activity of NAD+-dependent enzymes. These enzymes are crucial for cellular respiration and energy metabolism.

-

Cellular Energy Crisis: The inhibition of these metabolic pathways leads to a severe depletion of cellular ATP, precipitating an energy crisis.

-

Oxidative Stress and Neuronal Damage: The disruption of mitochondrial function and cellular metabolism leads to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, including DNA, proteins, and lipids.[6][7]

-

Selective Neuronal Apoptosis: The culmination of these events is the induction of apoptosis, or programmed cell death, in susceptible neuronal populations.[8][9]

The inferior olive, a structure in the brainstem, has been shown to be particularly vulnerable to the neurotoxic effects of 3-acetylpyridine.[1][10][11] This selective vulnerability is thought to be due to its high metabolic rate and dependence on NAD+-mediated energy production.

Quantitative Data on the Effects of 3-Acetylpyridine

The following tables summarize quantitative data from studies on the neurotoxic effects of 3-acetylpyridine in animal models. This data provides a quantitative framework for understanding the potential in vivo effects of this compound.

| Animal Model | 3-AP Dose | Route of Administration | Key Findings | Reference |

| Rat (Sprague-Dawley) | 65 mg/kg | Intraperitoneal | Significant neuronal loss in the inferior olive, nucleus ambiguus, substantia nigra, and dorsal raphe nucleus. | [1] |

| Rat (Long-Evans) | 75-80 mg/kg | Intraperitoneal | Consistent patterns of degenerating neurons in multiple brain regions including the inferior olive, hippocampus, and substantia nigra. | [10] |

| Mouse (C57BL/6) | 500 mg/kg | Intraperitoneal | Significant loss of NeuN(+) neurons in subregions of the inferior olive. Mice are less sensitive to 3-AP than rats. | [1] |

| Hamster | 65 mg/kg | Intraperitoneal | Neurotoxic effects observed in motor nuclei of the cerebral trunk and ventral horns of the spinal cord, with the inferior olivary nucleus being relatively spared. | [11] |

| Behavioral Test | Animal Model | 3-AP Dose | Effect | Reference |

| Rotorod | Mouse (C57BL/6) | 500 mg/kg | Deficits in balance and motor coordination. | [1] |

| Gait Analysis | Mouse (C57BL/6) | 500 mg/kg | Alterations in gait parameters. | [1] |

| Locomotor Activity | Rat | 65 mg/kg | Depressing influence on locomotor activity. | [2] |

| Muscular Rigidity | Rat | 65 mg/kg | Induction of muscular rigidity. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of 3-acylpyridine-induced neurotoxicity. The following are representative experimental protocols for the administration of 3-acetylpyridine in rodents, which can be adapted for studies involving this compound.

In Vivo Administration of 3-Acetylpyridine in Rats

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Compound Preparation: Dissolve 3-acetylpyridine in sterile 0.9% saline to a final concentration of 20 mg/mL.

-

Administration: Administer a single intraperitoneal (i.p.) injection of 3-acetylpyridine at a dose of 65 mg/kg body weight.

-

Co-administration of Nicotinamide (Optional): To potentially modulate the severity and specificity of the lesion, nicotinamide can be administered. For example, inject nicotinamide (100 mg/kg, i.p.) 3 hours after the 3-AP injection.

-

Behavioral Assessment: Conduct behavioral tests such as the open field test for locomotor activity and the rotarod test for motor coordination at various time points post-injection (e.g., 24, 48, and 72 hours).

-

Histological Analysis: At the desired endpoint, perfuse the animals with 4% paraformaldehyde, and process the brains for histological staining (e.g., Nissl staining or immunohistochemistry for neuronal and glial markers) to assess neuronal loss and gliosis in target brain regions like the inferior olive.

In Vitro Neuronal Cell Culture Assay

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium.

-

Cell Treatment: Plate cells at a desired density and allow them to adhere. Replace the medium with a medium containing various concentrations of this compound. Include a vehicle control group.

-

Viability Assay: After a specific incubation period (e.g., 24, 48, or 72 hours), assess cell viability using assays such as the MTT assay or LDH release assay.

-

Apoptosis Assay: To determine the mode of cell death, perform assays for apoptosis, such as caspase-3 activity assays or TUNEL staining.

-

Mitochondrial Function and Oxidative Stress: Assess mitochondrial membrane potential using fluorescent probes like TMRE or JC-1. Measure reactive oxygen species (ROS) production using probes such as DCFDA.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of 3-acylpyridines.

Caption: Proposed mechanism of this compound-induced neurotoxicity.

Caption: General experimental workflow for in vivo studies.

Conclusion

While direct experimental data on this compound is scarce, the extensive research on its close analog, 3-acetylpyridine, provides a strong basis for understanding its likely mechanism of action in biological systems. The central hypothesis is that this compound acts as a nicotinamide antagonist, leading to NAD+ depletion, cellular energy deficits, oxidative stress, and ultimately, selective neuronal apoptosis. This in-depth guide, by providing a synthesis of the available data, experimental protocols, and visual representations of the underlying pathways, serves as a valuable resource for researchers and drug development professionals investigating the neurobiological effects of this and related compounds. Further direct investigation into the specific pharmacological and toxicological profile of this compound is warranted to confirm and extend these findings.

References

- 1. 3-Acetylpyridine Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of nicotinamide on neurobehavioral effects of 3-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Age-related NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex II inhibition by 3-NP causes mitochondrial fragmentation and neuronal cell death via an NMDA- and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proneurotrophin-3 is a neuronal apoptotic ligand: evidence for retrograde-directed cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of apoptotic pathways in dorsal root ganglion neurons following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotoxic effects of 3-acetylpyridine (3-AP) in the hamster (mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Journey of 3-Propionylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propionylpyridine, also known as 1-(3-pyridinyl)-1-propanone, is a pyridine derivative with a history rooted in the broader exploration of pyridyl ketones. While its specific discovery is not marked by a singular breakthrough moment, its synthesis and study are products of the foundational work on pyridine chemistry and the development of powerful synthetic methodologies, most notably the use of organometallic reagents. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and chemical properties of this compound, alongside detailed experimental protocols and an overview of the biological activities associated with this class of compounds.

Introduction: The Emergence of Pyridyl Ketones

The study of pyridyl ketones, including this compound, is intrinsically linked to the broader history of pyridine chemistry. Pyridine, a fundamental heterocyclic aromatic compound, has long been a scaffold of immense interest in medicinal and materials chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. The introduction of an acyl group, such as a propionyl group, onto the pyridine ring significantly modifies its electronic and steric properties, opening avenues for further functionalization and the creation of novel molecular architectures.

Early investigations into the synthesis of acylpyridines date back to the late 19th and early 20th centuries. These initial efforts often involved harsh reaction conditions and yielded modest results. A significant advancement in the synthesis of pyridyl ketones came with the advent of organometallic chemistry, particularly the development of Grignard reagents by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1][2] The use of these reagents provided a more versatile and efficient means of forming carbon-carbon bonds, paving the way for the synthesis of a wide array of substituted pyridines, including this compound.

Discovery and Early Synthesis

While a definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis can be understood as a logical extension of the established methods for preparing other 3-acylpyridines. One of the earliest and most straightforward conceptual approaches to the synthesis of this compound involves the reaction of a pyridine-3-carboxylic acid derivative, such as ethyl nicotinate, with an organometallic reagent that can deliver a propionyl or ethyl group.

A plausible and historically significant route for the first synthesis of this compound is the reaction of ethyl nicotinate with a Grignard reagent, such as ethylmagnesium bromide. This reaction is a classic example of nucleophilic acyl substitution, where the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Logical Synthesis Pathway

The logical pathway for the synthesis of this compound from ethyl nicotinate and ethylmagnesium bromide can be visualized as a two-step process.

Caption: Logical synthesis pathway for this compound.

Detailed Experimental Protocols

While the exact historical experimental details for the very first synthesis of this compound are not available, a standard laboratory procedure based on the Grignard reaction with ethyl nicotinate is provided below. This protocol is representative of the methods that would have been employed during the mid-20th century for the synthesis of such compounds.

Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

Ethyl nicotinate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition of the ethyl bromide solution. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Nicotinate: Cool the Grignard reagent solution in an ice bath. Add a solution of ethyl nicotinate in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Isolation: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(pyridin-3-yl)propan-1-one | [3] |

| Synonyms | This compound, Ethyl 3-pyridyl ketone | [3] |

| CAS Number | 1570-48-5 | [3] |

| Molecular Formula | C₈H₉NO | [3] |

| Molecular Weight | 135.16 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 115-117 °C at 14 mmHg | |

| Density | 1.066 g/cm³ | |

| Solubility | Soluble in common organic solvents |

Biological Activities and Potential Applications

The biological activities of this compound itself are not extensively documented in publicly available literature. However, the broader class of pyridine derivatives is well-known for a wide range of pharmacological effects. These compounds are key components in many approved drugs and are continuously investigated for new therapeutic applications.

The pyridine scaffold is known to interact with various biological targets, and its derivatives have shown activities including:

-

Antimicrobial Properties: Pyridinium salts, derived from the quaternization of the pyridine nitrogen, often exhibit potent antimicrobial activity by disrupting microbial cell membranes.[4]

-

Anticancer Activity: Certain pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]

-

Neurological Activity: The pyridine ring is a common feature in molecules targeting the central nervous system. Thioalkyl derivatives of pyridine, for instance, have shown anticonvulsant, sedative, and anxiolytic effects in preclinical studies.

While specific signaling pathways modulated by this compound have not been elucidated, a general workflow for investigating the biological activity of a novel pyridine derivative is presented below.

Caption: General workflow for drug discovery.

Conclusion

This compound, while not having a celebrated discovery, represents an important member of the pyridyl ketone family. Its synthesis, deeply rooted in the principles of organometallic chemistry, showcases the evolution of synthetic organic chemistry. Although specific biological data for this compound is limited, the vast pharmacological potential of the pyridine scaffold suggests that this compound and its derivatives may hold promise for future drug discovery and development efforts. This guide provides a foundational understanding of its history, synthesis, and properties, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: Safety and Handling Precautions for 3-Propionylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Propionylpyridine (CAS No. 1570-48-5). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment, handling and storage procedures, emergency protocols, and waste disposal of this compound. Given the limited availability of specific toxicological data for this compound, information from the closely related compound Pyridine is included for reference and to guide precautionary measures.

Compound Identification and Properties

This compound, also known as 1-(3-Pyridyl)propan-1-one, is a yellow liquid laboratory chemical.[1] A summary of its known physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1570-48-5 | [1] |

| Molecular Formula | C8H9NO | [2] |

| Molecular Weight | 135.17 g/mol | |

| Appearance | Yellow Liquid | [1] |

| Boiling Point | 106 °C @ 3 Torr | [1] |

| Density | 1.114 g/mL | |

| Flash Point | No information available | [1] |

| Purity | 98% |

Hazard Identification and Toxicological Data

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Table 2: Toxicological Data for Pyridine (CAS No. 110-86-1)

| Parameter | Value | Species | Route | Source |

| LD50 (Oral) | 891 mg/kg | Rat | Oral | [3] |

| LD50 (Dermal) | 1121 mg/kg | Rabbit | Dermal | [3] |

| LC50 (Inhalation) | 17.1 mg/L (4 hours) | Rat (Male) | Inhalation | [3] |

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and risk.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

-

Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[4]

-

Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance from the work area.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]

-

Hand Protection: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are recommended. Nitrile gloves may not provide adequate protection. Always inspect gloves for integrity before use.[3][6]

-

Skin and Body Protection: A fully-buttoned lab coat or a chemical-resistant apron should be worn to protect the skin.[6] Closed-toe shoes are mandatory.[6]

General Handling Protocol

-

Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. The work area within the fume hood should be clean and uncluttered.

-

Dispensing: When transferring or pouring, use a secondary container, such as a tray, to contain any potential spills.[6] Pour slowly and carefully to avoid splashing.

-

Heating: Avoid heating this compound near open flames or other ignition sources. If heating is necessary, use a well-controlled heating mantle or water bath within the fume hood.

-

Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Storage

-

Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]

-

Keep the container tightly closed.[4]

-

Store separately from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

A clear and practiced emergency plan is crucial when working with hazardous chemicals.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Spill and Leak Protocol

-

Small Spills (manageable within 10 minutes):

-

Ensure proper PPE is worn (chemical goggles, resistant gloves, lab coat).

-

Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[4]

-

Collect the absorbed material into a sealable, airtight, and compatible waste container.

-

Clean the spill area with soap and water.

-

-

Large Spills:

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.[4]

-

Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4]

-

Do not dispose of this compound down the drain.[4]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 1570-48-5 [chemicalbook.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. benchchem.com [benchchem.com]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Propionylpyridine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and in vitro evaluation of 3-propionylpyridine derivatives as potential anticancer agents. The protocols outlined below are based on established synthetic methodologies and biological assays, offering a framework for the discovery and development of novel therapeutic candidates.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 3-Acylpyridines, including this compound derivatives, have garnered significant interest due to their diverse biological activities. This document focuses on the synthesis of a series of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones, which are structurally related to 3-propionylpyridines, and their evaluation as cytotoxic agents against various cancer cell lines.

Synthesis of 3-Acylpyridine Derivatives

A common and effective method for the synthesis of 3-acylpyridine chalcone derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted aldehyde with a ketone. In the context of the target molecules, 3-acetylpyridine serves as the ketone component, which is reacted with various substituted pyrazole-4-carbaldehydes.

General Synthetic Scheme

Caption: Synthetic workflow for 3-acylpyridine chalcone derivatives.

Experimental Protocol: Synthesis of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones[1]

This protocol is a general procedure based on the synthesis of a series of chalcone derivatives.

Materials:

-

3-Acetylpyridine

-

Substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol or N,N-dimethylformamide (for recrystallization)

Procedure:

-

Dissolve 3-acetylpyridine (1.0 equivalent) and the appropriately substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

To this stirred solution, add a solution of sodium hydroxide (1.2 equivalents) in water dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a desiccator.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide to afford the pure (E)-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-one derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.

In Vitro Anticancer Activity Evaluation

The synthesized 3-acylpyridine derivatives can be evaluated for their cytotoxic effects against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for in vitro anticancer activity screening.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Synthesized 3-acylpyridine derivatives

-

Human cancer cell lines (e.g., Caco-2, MIA PaCa-2, MCF-7) and a normal cell line (e.g., NIH-3T3)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the cancer and normal cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of approximately 5 x 10³ cells per well. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. On the day of treatment, prepare serial dilutions of the compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of the synthesized compounds provides valuable insights into the structural features required for potent anticancer activity.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxic activity of a series of (E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones against various human cancer cell lines and a normal cell line.[1]

| Compound | Ar | IC₅₀ (µM) ± SD | |||

| Caco-2 | MIA PaCa-2 | MCF-7 | NIH-3T3 | ||

| 4a | Phenyl | 25.43 ± 1.21 | 31.54 ± 1.54 | 29.87 ± 1.23 | > 50 |

| 4b | 4-Methylphenyl | 22.12 ± 1.11 | 28.76 ± 1.32 | 25.43 ± 1.09 | > 50 |

| 4c | 4-Methoxyphenyl | 19.87 ± 0.98 | 25.12 ± 1.12 | 22.76 ± 1.01 | > 50 |

| 4d | 4-Fluorophenyl | 28.76 ± 1.34 | 35.43 ± 1.65 | 32.12 ± 1.43 | > 50 |

| 4e | 4-Chlorophenyl | 18.23 ± 0.87 | 22.87 ± 1.05 | 20.98 ± 0.99 | > 50 |

| 4f | 4-Bromophenyl | 17.54 ± 0.81 | 20.12 ± 0.98 | 18.76 ± 0.88 | > 50 |

| 4g | 4-Nitrophenyl | 15.32 ± 0.62 | 18.76 ± 0.89 | 16.54 ± 0.76 | 45.12 ± 2.11 |

| 4h | 3,4-Dimethoxyphenyl | 21.54 ± 1.03 | 27.87 ± 1.29 | 24.87 ± 1.15 | > 50 |

| 4i | 3,4,5-Trimethoxyphenyl | 24.87 ± 1.18 | 30.12 ± 1.45 | 28.43 ± 1.32 | > 50 |

| Etoposide | 8.76 ± 0.43 | 10.12 ± 0.51 | 9.87 ± 0.49 | 22.43 ± 1.07 |

Key SAR Insights

Caption: Structure-Activity Relationship of 3-acylpyridine derivatives.

The cytotoxicity data reveals the following key structure-activity relationships:

-

Effect of Substituents on the Aryl Ring: The nature of the substituent on the 'Ar' phenyl ring significantly influences the anticancer activity.

-

Electron-donating groups such as methyl (-CH₃) and methoxy (-OCH₃) at the para-position lead to moderate cytotoxic activity.

-

Halogen substitution at the para-position generally enhances the activity, with the order of potency being Br > Cl > F.

-

The presence of a strong electron-withdrawing group like a nitro group (-NO₂) at the para-position results in the most potent anticancer activity among the tested compounds.

-

-

Selectivity: Most of the synthesized compounds exhibited good selectivity towards cancer cell lines over the normal NIH-3T3 cell line, with IC₅₀ values greater than 50 µM for the normal cells. However, the most potent compound, 4g , showed some cytotoxicity against the normal cell line as well.

Conclusion

The presented protocols provide a solid foundation for the synthesis and preclinical evaluation of novel this compound derivatives as potential anticancer agents. The Claisen-Schmidt condensation offers a straightforward route to a variety of 3-acylpyridine chalcones, and the MTT assay is a reliable method for assessing their cytotoxic effects. The initial SAR findings suggest that substitution with electron-withdrawing groups on the aryl moiety is a promising strategy for enhancing the anticancer potency of this class of compounds. Further optimization of the lead compounds and in-depth mechanistic studies are warranted to develop more effective and selective anticancer drug candidates.

References

HPLC protocol for 3-Propionylpyridine purity analysis

An effective High-Performance Liquid Chromatography (HPLC) protocol is crucial for determining the purity of 3-Propionylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products. The method is designed to be simple, accurate, and robust, making it suitable for routine quality control and stability studies in research and drug development settings.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 10% B, 5-20 min: 10-80% B, 20-25 min: 80% B, 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 (v/v) Acetonitrile:Water |

Reagent and Sample Preparation

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

-

To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

-

Degas both mobile phases using a suitable method such as sonication or vacuum filtration.

Standard Solution Preparation (0.1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Mix thoroughly to ensure homogeneity.

Sample Solution Preparation (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Mix thoroughly and filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables summarize the expected system suitability results and a hypothetical impurity profile for a this compound sample.

System Suitability Test (SST) Parameters

System suitability should be verified by injecting the standard solution in replicate (n=5).

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.3% |

Hypothetical Impurity Profile

The purity is calculated using the area percent method.

| Peak Name | Retention Time (min) | Area (%) | Specification |

| Impurity 1 | 4.5 | 0.08 | ≤ 0.10% |

| Impurity 2 | 7.2 | 0.12 | ≤ 0.15% |

| This compound | 10.8 | 99.75 | ≥ 99.5% |

| Impurity 3 | 13.1 | 0.05 | ≤ 0.10% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

Application Notes and Protocols for the Utilization of the 3-Propionylpyridine Scaffold in Novel Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 3-propionylpyridine scaffold in the design and synthesis of novel therapeutic agents. While this compound itself is not extensively documented as a standalone therapeutic, its structural motif is a valuable component in the development of potent and selective inhibitors for various biological targets. This document outlines its potential applications, key protein targets, relevant signaling pathways, and detailed experimental protocols for the evaluation of its derivatives.

Introduction to the this compound Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2][3][4][5][6][7][8] Its ability to form hydrogen bonds, its aromatic nature, and its versatile substitution patterns make it an ideal building block for creating compounds with diverse pharmacological activities. The this compound moiety, which features a reactive ketone group, serves as a key intermediate for the synthesis of a wide range of derivatives, including but not limited to, inhibitors of kinases, histone deacetylases (HDACs), and other enzymes implicated in various disease pathologies.[9][10][11][12][13]

Key Therapeutic Areas and Protein Targets

Derivatives incorporating the this compound scaffold have shown promise in several therapeutic areas. The following sections detail the key protein targets and the associated quantitative data for representative compounds.

2.1. Oncology

The pyridine scaffold is a common feature in many anticancer agents, often targeting enzymes and signaling pathways crucial for tumor growth and proliferation.[3]

Histone Deacetylase (HDAC) Inhibition: Certain pyridine derivatives have been identified as potent HDAC inhibitors, a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.

Quantitative Data for a Representative Pyridine-Based HDAC Inhibitor

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| H42 | HDAC6 | SKOV3 | 0.87 | [9] |

| H42 | HDAC6 | A2780 | 5.4 | [9] |

Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase 3β (GSK3β) Inhibition: Dual inhibitors of CDK2 and GSK3β, which are key regulators of cell cycle progression and apoptosis, have been developed using a pyridine-based scaffold.

Quantitative Data for Representative Pyridine-Based CDK2/GSK3β Inhibitors

| Compound ID | Target | IC50 (µg/mL) | Reference |

| 13a | CDK2/cyclin A | 0.396 | [11] |

| GSK3β | 0.118 | [11] | |

| 8a | CDK2/cyclin A | 0.675 | [11] |

| GSK3β | 0.134 | [11] |

PIM-1 Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

Quantitative Data for Representative Pyrido[2,3-d]pyrimidine-Based PIM-1 Kinase Inhibitors

| Compound ID | Target | IC50 (nM) | % Inhibition | Reference |

| 4 | PIM-1 Kinase | 11.4 | 97.8 | [12] |

| 10 | PIM-1 Kinase | 17.2 | 94.6 | [12] |

2.2. Infectious Diseases

The pyridine moiety is also a component of various antibacterial and antifungal agents that act by disrupting essential microbial cellular processes.[3] While specific data for this compound derivatives is limited, the broader class of nitropyridine derivatives has shown antimicrobial activity.

Antimicrobial Activity of a Representative Nitropyridine Derivative

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 | [1] |

| E. faecalis | 7.8 | [1] | |

| S. aureus | 31.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

3.1. Synthesis of a Novel Pyridine Derivative (Illustrative Example)

The synthesis of novel pyridine derivatives often involves multi-step reactions. The following is a general representation of a synthetic scheme.

Caption: A generalized workflow for the synthesis of a pyridine derivative.

Protocol:

-

Bromination: Dissolve the starting pyridine derivative in a suitable solvent such as tetrahydrofuran (THF). Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the brominated intermediate.

-

Suzuki Coupling: To a solution of the brominated intermediate in a mixture of dioxane and water, add the desired phenylboronic acid, sodium carbonate, and a palladium catalyst.

-

Reaction: Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Final Purification: Cool the reaction mixture, filter through celite, and extract the product. Purify the final compound by column chromatography.

3.2. In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., CDK2/cyclin A, PIM-1)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

96-well plates

-

Plate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the diluted kinase to each well and incubate for a specified time at room temperature to allow for compound binding.

-

Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

-

Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ATP depletion, fluorescence for product formation).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

3.3. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SKOV3, A2780)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[15]

Signaling Pathways Modulated by Pyridine Derivatives

Derivatives of the this compound scaffold can modulate various signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

4.1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyridine derivative.

4.2. Experimental Workflow for Target Validation

A logical workflow is essential to validate the protein target of a novel pyridine derivative.

Caption: A typical workflow for the validation of a protein target.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of novel drug candidates with a wide range of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive core structure for targeting various proteins and signaling pathways. Future research should focus on the synthesis of novel derivatives and their comprehensive biological evaluation to explore their full therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Propionylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propionylpyridine is a pyridine derivative with potential applications as a nucleophilic catalyst in organic synthesis, particularly in acylation reactions. While specific, detailed protocols for reactions catalyzed by this compound are not extensively reported in the literature, its structural similarity to other acylpyridines and the well-established role of pyridine derivatives as catalysts allow for the extrapolation of its catalytic function. This document provides a detailed, proposed experimental protocol for the synthesis of this compound and discusses its potential catalytic applications based on the established principles of nucleophilic catalysis by pyridine derivatives.

Introduction

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. In the realm of organic synthesis, pyridines are renowned for their utility as bases and nucleophilic catalysts. The lone pair of electrons on the nitrogen atom, which is not delocalized into the aromatic system, allows pyridine to act as a nucleophile.[1][2] This nucleophilicity is central to its catalytic activity in a variety of transformations, most notably in acylation reactions.[3][4][5]

The introduction of an acyl group, such as a propionyl group at the 3-position of the pyridine ring, modulates the electronic properties of the molecule. While the electron-withdrawing nature of the propionyl group may slightly diminish the basicity of the pyridine nitrogen, the fundamental nucleophilic character remains. This compound can be envisioned to participate in nucleophilic catalysis in a manner analogous to pyridine and other substituted pyridines like 4-dimethylaminopyridine (DMAP).[3]

This document presents a comprehensive guide for the laboratory synthesis of this compound and explores its potential applications as a catalyst, providing researchers with the necessary information to utilize this compound in their synthetic endeavors.

Synthesis of this compound

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl nicotinate

-

Ethyl propionate

-

Sodium ethoxide (or sodium metal)

-

Toluene, anhydrous

-

Ethanol, anhydrous

-

Hydrochloric acid, concentrated

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

Step 1: Claisen Condensation

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.

-

Add sodium ethoxide (1.3 equivalents) to the toluene. If using sodium metal, add it in small pieces to anhydrous ethanol to generate sodium ethoxide in situ, then carefully remove the excess ethanol.

-

Heat the mixture to 80-85°C with stirring.

-

A mixture of ethyl nicotinate (1.0 equivalent) and ethyl propionate (1.2 equivalents) is then added dropwise to the heated base suspension over 1.5-2.0 hours under a nitrogen atmosphere.

-

After the addition is complete, raise the temperature to 95-100°C and maintain for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

-

Carefully quench the reaction mixture by the slow addition of water.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester and decarboxylation of the resulting β-keto acid.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Data Presentation:

| Reactant/Reagent | Molar Ratio | Key Parameters |

| Ethyl Nicotinate | 1.0 | Starting material |

| Ethyl Propionate | 1.2 | Propionylating agent |

| Sodium Ethoxide | 1.3 | Base for condensation |

| Toluene | - | Anhydrous solvent |

| Hydrochloric Acid | Excess | For hydrolysis and decarboxylation |

| Temperature (Step 1) | - | 95-100°C |

| Reaction Time (Step 1) | - | 3 hours |

| Temperature (Step 2) | - | Reflux |

| Reaction Time (Step 2) | - | 2-4 hours |

Catalytic Applications of this compound

This compound is expected to function as a nucleophilic catalyst in a manner analogous to pyridine. The primary application of such catalysts is in acylation reactions, where they facilitate the transfer of an acyl group to a nucleophile, such as an alcohol or an amine.

General Mechanism of Nucleophilic Catalysis in Acylation

The catalytic cycle involves the initial reaction of the nucleophilic pyridine nitrogen with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the original acylating agent. The increased electrophilicity facilitates the attack by a nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the pyridine catalyst.[5]

Proposed Protocol for a this compound Catalyzed Acylation of an Alcohol

This protocol is a general guideline for the acylation of a primary or secondary alcohol using an acid anhydride as the acylating agent and this compound as the catalyst.

Materials:

-

Alcohol (substrate)

-

Acid anhydride (e.g., acetic anhydride, propionic anhydride)

-

This compound (catalyst, 0.05-0.1 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the alcohol (1.0 equivalent) in the anhydrous solvent, add this compound (0.05-0.1 equivalents).

-

To this stirred solution, add the acid anhydride (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

-

Upon completion of the reaction, quench by the slow addition of water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Data Presentation:

| Component | Molar Ratio | Role |

| Alcohol | 1.0 | Substrate |

| Acid Anhydride | 1.1 - 1.5 | Acylating agent |

| This compound | 0.05 - 0.1 | Nucleophilic catalyst |

| Solvent | - | Anhydrous reaction medium |

Conclusion

While direct experimental protocols for reactions catalyzed by this compound are not prevalent in the current literature, its synthesis can be reliably achieved by adapting established procedures for similar compounds. Furthermore, based on the well-understood principles of nucleophilic catalysis by pyridine derivatives, this compound is expected to be a competent catalyst for acylation and related reactions. The protocols and conceptual frameworks provided in this document offer a solid foundation for researchers to synthesize and explore the catalytic potential of this compound in a variety of organic transformations. Further research into the specific catalytic activity and substrate scope of this compound is warranted to fully elucidate its utility in synthetic chemistry.

References